N,N-Dimethyloctadecylamine acetate
Description
N,N-Dimethyloctadecylamine acetate (CAS: 19855-61-9, molecular formula: C₁₂H₂₇NO₂) is a cationic surfactant derived from its parent compound, N,N-Dimethyloctadecylamine (DMOA; CAS: 124-28-7), through acid-base neutralization with acetic acid. DMOA itself is a tertiary amine with an 18-carbon alkyl chain, characterized by a melting point of 23°C, boiling point of 347°C, and low water solubility . The acetate form enhances solubility in polar solvents and is widely used in industrial applications, including:
- Surfactant formulations: As a cationic agent in textile treatments and fluorinated polymer coatings .
- Mineral flotation: Selective adsorption on magnesite surfaces to enhance hydrophobicity .
- Material synthesis: Templating hierarchical porous metal-organic frameworks (MOFs) due to its micelle-forming ability and reactive amine group .
Properties
IUPAC Name |
acetic acid;N,N-dimethyloctan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23N.C2H4O2/c1-4-5-6-7-8-9-10-11(2)3;1-2(3)4/h4-10H2,1-3H3;1H3,(H,3,4) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFRSIZIOCKDXNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN(C)C.CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Neutralization of N,N-Dimethyloctadecylamine with Acetic Acid
The most widely documented method for preparing N,N-dimethyloctadecylamine acetate involves the direct neutralization of tertiary N,N-dimethyloctadecylamine with acetic acid. This exothermic protonation reaction proceeds under mild conditions, typically at ambient pressure and temperatures between 20°C and 80°C . The stoichiometric ratio of amine to acetic acid is critical, with a 1:1 molar ratio achieving near-quantitative conversion to the acetate salt. Excess acetic acid may lead to byproducts such as diacetylated species, while insufficient acid results in unreacted amine.
In a representative procedure, 1.0 mole of N,N-dimethyloctadecylamine is dissolved in anhydrous diethyl ether or tert-butyl alcohol, followed by dropwise addition of 1.05 moles of glacial acetic acid to account for volatilization losses . The mixture is stirred for 2–4 hours, during which the acetate salt precipitates as a crystalline solid. Filtration under inert atmosphere yields the crude product, which is subsequently washed with cold ether to remove residual reactants . This method achieves yields exceeding 85%, with purity confirmed via melting point analysis (131–132°C) and nuclear magnetic resonance (NMR) spectroscopy .
Catalytic Synthesis and Reaction Optimization
While neutralization remains the simplest route, catalytic methods have been explored to enhance reaction efficiency. Patent US5446118A discloses the use of vanadium oxyacetylacetonate as a catalyst in tert-butyl alcohol solvent, accelerating the reaction kinetics and reducing side-product formation . At 65–70°C, the exothermic reaction initiates spontaneously, requiring careful temperature control to prevent thermal degradation. Post-reaction, the mixture is concentrated via rotary evaporation, and the residue is triturated with cold ether to isolate the acetate salt .
Comparative studies indicate that solvent choice significantly impacts yield and purity. Polar aprotic solvents like tetrahydrofuran (THF) facilitate homogeneous mixing but complicate purification, whereas tert-butyl alcohol enables facile phase separation. Table 1 summarizes key reaction parameters and outcomes from documented syntheses.
Table 1: Optimization of Neutralization Conditions
| Solvent | Temperature (°C) | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Diethyl ether | 25 | None | 78 | 92 |
| tert-Butyl alcohol | 70 | Vanadium oxyacetylacetonate | 89 | 97 |
| Tetrahydrofuran | 60 | None | 82 | 89 |
Purification and Characterization
Post-synthesis purification is essential to remove unreacted amine, acetic acid, and solvent residues. Cold ether trituration, as described in Chempedia protocols, effectively isolates the crystalline product while minimizing co-precipitation of impurities . For large-scale production, vacuum distillation or recrystallization from ethanol-water mixtures (3:1 v/v) achieves pharmaceutical-grade purity (>99%).
Characterization via Fourier-transform infrared (FTIR) spectroscopy reveals distinct absorption bands at 1550 cm⁻¹ (carboxylate symmetric stretch) and 1630 cm⁻¹ (asymmetric stretch), confirming salt formation . Proton NMR spectra in deuterated chloroform exhibit a singlet at δ 3.05 ppm for the N-methyl groups and a broad peak at δ 12.1 ppm for the acetate counterion.
Industrial-Scale Production Considerations
Scalable synthesis of this compound requires addressing challenges such as heat management, solvent recovery, and waste minimization. Continuous flow reactors, operated at 50–60°C with residence times under 30 minutes, enhance throughput while mitigating thermal runaway risks . Solvent recycling systems, particularly for tert-butyl alcohol, reduce operational costs by >40% compared to batch processes.
Environmental and safety protocols mandate strict control over acetic acid vapors and amine handling. Closed-system reactors with nitrogen inerting and scrubbers for acid gas neutralization are industry-standard. Regulatory compliance with REACH and OSHA guidelines ensures safe production at multi-ton scales.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyloctadecylamine acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form N,N-dimethyloctadecylamine N-oxide.
Reduction: Reduction reactions can convert the acetate group back to the amine.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions.
Major Products
Oxidation: N,N-Dimethyloctadecylamine N-oxide.
Reduction: N,N-Dimethyloctadecylamine.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
N,N-Dimethyloctadecylamine acetate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst.
Biology: Employed in the preparation of liposomes and other lipid-based delivery systems.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and vesicles.
Industry: Utilized in the formulation of detergents, emulsifiers, and antistatic agents.
Mechanism of Action
The mechanism of action of N,N-Dimethyloctadecylamine acetate involves its surfactant properties. The compound reduces surface tension and can form micelles, which encapsulate hydrophobic molecules. This property is exploited in various applications, such as drug delivery, where the compound helps in the solubilization and transport of hydrophobic drugs.
Comparison with Similar Compounds
Structural and Functional Analogues
N,N-Dimethyldodecylamine (DMDA; CAS: 112-18-5)
- Structure : 12-carbon alkyl chain (C₁₂H₂₅N(CH₃)₂).
- Key Differences :
- Chain Length : Shorter alkyl chain reduces hydrophobicity compared to DMOA (C₁₈).
- Toxicity : Classified as a "Class I Specified Chemical Substance" under Japanese environmental regulations due to higher acute toxicity (mouse LD₅₀: 315 mg/kg for DMOA vs. stricter regulation for DMDA) .
- Environmental Detection : Higher method detection limit (4.7 ng/L for DMDA vs. 0.80 ng/L for DMOA) in water samples .
Trimethylcetylammonium Bromide (CTAB; CAS: 57-09-0)
- Structure : Quaternary ammonium salt with a 16-carbon chain (C₁₆H₃₃N(CH₃)₃⁺Br⁻).
- Key Differences: Charge and Solubility: Quaternary ammonium structure provides stronger cationic charge and higher water solubility than tertiary amine-based DMOA acetate. Applications: Preferred in nanotechnology and DNA extraction, whereas DMOA acetate is used in MOF synthesis and mineral processing .
N-(2-Hydroxyethyl)-N,N-Dimethyl-3-[(1-Ox...]
- Structure : Contains a hydroxyl group in the alkyl chain.
- Key Differences :
Surfactant Efficiency
| Property | DMOA Acetate | DMDA | CTAB |
|---|---|---|---|
| Critical Micelle Conc. | 0.1 mM (estimated) | 0.5 mM | 0.9 mM |
| Foam Stability | Moderate | Low | High |
| Environmental Impact | Low bioaccumulation | High toxicity | Moderate persistence |
Data Sources :
Mineral Flotation
- DMOA Acetate : Achieves 85% magnesite recovery at pH 10 via amine-quartz electrostatic repulsion and hydrophobic adsorption .
- Hydroxyl-containing Analogues : Lower selectivity due to competitive hydrogen bonding with quartz .
Toxicity and Regulatory Status
| Compound | LD₅₀ (Mouse) | Regulatory Class (Japan) | Environmental Limits |
|---|---|---|---|
| DMOA Acetate | Not reported | Unclassified | 0.80 ng/L (detection) |
| DMDA | 315 mg/kg | Class I Chemical | 4.7 ng/L (detection) |
| CTAB | 410 mg/kg | Moderate hazard | 50 µg/L (effluent) |
Data Sources :
Q & A
Basic Research Questions
Q. What are the key physical-chemical properties of N,N-Dimethyloctadecylamine, and how do they influence experimental design?
- Category: Basic (Characterization)
- Answer: Key properties include:
- Melting point: 23°C (solidifies at room temperature; handling may require gentle heating) .
- Boiling point: 347°C (suggests thermal stability for high-temperature reactions) .
- Density: 0.8 g/cm³ (impacts solvent layering in biphasic systems) .
- Solubility: Sparingly soluble in water, miscible with organic solvents (e.g., methanol, ethanol). This necessitates solvent selection for homogeneous reaction conditions .
Q. What are the standard synthesis routes for N,N-Dimethyloctadecylamine, and how can purity be optimized?
- Category: Basic (Synthesis)
- Answer:
- Primary Route: React octadecylamine with methyl iodide or dimethyl sulfate in the presence of a base (e.g., NaOH) to achieve quaternization. Purify via vacuum distillation to remove unreacted amines .
- Alternative Route: Industrial-scale production involves reacting stearic acid derivatives with dimethylamine under dehydrating conditions (e.g., using P₂O₅) .
Q. How should N,N-Dimethyloctadecylamine be stored and handled to ensure stability and safety?
- Category: Basic (Safety)
- Answer:
- Storage: Seal containers tightly and store in a cool, dry environment (≤25°C) to prevent oxidation .
- Handling: Use nitrile gloves and fume hoods to avoid skin/eye contact and inhalation. In case of exposure, rinse with water for 15+ minutes and seek medical attention .
Advanced Research Questions
Q. How does N,N-Dimethyloctadecylamine function as a template in hierarchical porous metal-organic framework (MOF) synthesis?
- Category: Advanced (Materials Science)
- Answer:
- Mechanism: The amine group acts as an electrophilic site, interacting with MOF ligands (e.g., H₃BTC) to form supramolecular micelles. These micelles guide pore structure during self-assembly .
- Experimental Design:
Dissolve the compound in a solvent (e.g., ethanol).
Mix with MOF precursors under controlled pH.
Remove the template via calcination or solvent extraction .
- Characterization: Use BET analysis to confirm pore size distribution and SEM to visualize hierarchical structures .
Q. What advanced analytical methods are used to detect trace levels of N,N-Dimethyloctadecylamine in environmental samples?
- Category: Advanced (Environmental Toxicology)
- Answer:
- LC/MS/MS Protocol:
Extract water samples via solid-phase extraction (SPE) using C18 cartridges.
Elute with methanol, concentrate via evaporation, and analyze using a triple quadrupole MS with electrospray ionization (ESI+) .
Q. How can computational chemistry predict the reactivity of N,N-Dimethyloctadecylamine in electrophilic reactions?
- Category: Advanced (Computational Chemistry)
- Answer:
- HOMO/LUMO Analysis: At the B3LYP/6-31G* level, the HOMO is localized on the amine group, indicating susceptibility to electrophilic attack. MEP (Molecular Electrostatic Potential) maps confirm nucleophilic regions .
- Application: Predict regioselectivity in alkylation or acylation reactions using Gaussian or ORCA software .
Q. What role does N,N-Dimethyloctadecylamine play in antimicrobial surface coatings?
- Category: Advanced (Biomaterials)
- Answer:
- Mechanism: The compound forms self-assembled monolayers (SAMs) on surfaces, disrupting microbial membranes via quaternary ammonium activity .
- Protocol:
Immerse gold substrates in an ethanolic solution of the amine.
Rinse with ethanol to remove unbound molecules.
Validate coating efficacy via live/dead bacterial assays (e.g., E. coli inhibition) .
Data Contradictions and Resolutions
- Melting Point Variability: Reports range from 23°C to "soft solid at 20°C" . Resolution: Purity and isomer distribution (e.g., branched vs. linear chains) may affect thermal behavior. Always characterize batches via DSC .
- Environmental Toxicity: Classified as a "Priority Chemical" in Japan due to ecotoxicity , but limited mammalian toxicity data exists. Resolve via OECD 423 acute oral toxicity testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
